12,14-Dichlorodehydroabietic acid

Description

Discovery and Classification of 12,14-Dichlorodehydroabietic Acid

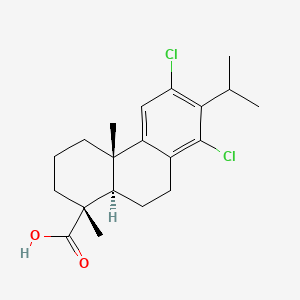

The discovery of this compound emerged from systematic investigations into the chlorination products of natural resin acids during industrial bleaching processes. This compound was first identified and characterized as one of the primary chlorinated derivatives formed when dehydroabietic acid, a naturally occurring diterpene resin acid, undergoes chlorine treatment in aqueous solutions. The chemical structure of this compound features two chlorine atoms positioned at the 12 and 14 positions of the dehydroabietane skeleton, creating a compound with the International Union of Pure and Applied Chemistry name: (1R,4aS,10aR)-6,8-dichloro-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid.

The systematic classification of this compound places it within the broader category of chlorinated resin acids, which themselves represent a subset of the extensive resin acid family. Resin acids, characterized by their tricyclic diterpene structure with the empirical formula C₁₉H₂₉COOH for the parent compounds, originate from geranylgeranyl pyrophosphate through complex biosynthetic pathways involving copalyl diphosphate synthase. The parent compound, dehydroabietic acid, belongs to the abietic-type acids that represent approximately 85-90% of typical tall oil compositions. The chlorinated derivative maintains the fundamental phenanthrene-based tricyclic framework while incorporating halogen substituents that significantly alter its chemical and biological properties.

Chemical databases have assigned specific identifiers to this compound, including the Chemical Abstracts Service number 65281-77-8 and PubChem Compound Identifier 47606. The compound exists in a specific stereochemical configuration, designated as (1R,4aS,10aR), which reflects the three-dimensional arrangement of atoms around the chiral centers present in the molecule. This stereochemical specificity is crucial for understanding the compound's interactions with biological systems and its environmental fate and transport properties.

Evolution of Resin Acid Chemistry Research

The evolution of resin acid chemistry research has been fundamentally shaped by the intersection of natural product chemistry, industrial applications, and environmental concerns. Early investigations into resin acids focused primarily on their role as major components of rosin, the solid residue obtained from pine oleoresin after the removal of volatile turpentine. Historically, these compounds were significant components of naval stores and found widespread use in traditional applications including adhesives, paints, and soaps. The chemical complexity of resin acids became apparent as researchers identified numerous isomeric forms, including abietic acid, pimaric acid, and their various derivatives.

The development of industrial pulping processes, particularly the kraft chemical pulping method, marked a pivotal moment in resin acid research. During kraft pulping, conducted under strongly basic conditions using sodium hydroxide, sodium sulfide, and sodium hydrosulfide, resin acids are converted to their respective sodium salts. This process led to the commercial production of tall oil, a byproduct containing significant concentrations of resin acids alongside fatty acids and unsaponifiable sterols. The geographic variation in tall oil composition became a subject of systematic study, with coastal areas of the southeastern United States producing tall oil containing over 40% resin acids, while northern regions showed decreased resin acid content with corresponding increases in fatty acid fractions.

The introduction of chlorine bleaching in pulp and paper manufacturing represented a critical turning point that directly led to the discovery of chlorinated resin acid derivatives. Research into the chemical and biological implications of using chlorine for bleaching revealed that resin acids give a variety of compounds upon chlorination that can be interrelated through various synthetic operations. This discovery initiated comprehensive investigations into the formation mechanisms, environmental fate, and biological effects of chlorinated resin acids. Studies demonstrated that the resin acids abietic acid and dehydroabietic acid produce complex mixtures of chlorinated products under aqueous chlorination conditions, with the formation of specific derivatives being influenced by solution acidity levels and chlorine concentrations.

The evolution of analytical techniques has been fundamental to advancing resin acid research. Early studies relied primarily on classical organic chemistry methods for isolation and identification. The development of gas chromatography coupled with mass spectrometry enabled researchers to identify and quantify multiple resin acid derivatives simultaneously. Selected ion monitoring techniques became particularly valuable for detecting and quantifying chlorinated derivatives like this compound in complex environmental matrices. High-pressure liquid chromatography emerged as another crucial analytical tool, particularly for studying the more polar and thermally labile derivatives.

Significance in Chemical and Biological Sciences

The significance of this compound in chemical and biological sciences extends across multiple research domains, reflecting its unique position as both an industrial byproduct and a compound with distinct biological activities. From a chemical perspective, this compound serves as an important model system for understanding halogenation reactions of complex natural products. The chlorination of dehydroabietic acid has been shown to follow specific mechanistic pathways, with the formation of this compound representing a major reaction product under certain conditions. This compound exemplifies the principle that chlorination can significantly alter the physicochemical properties of organic molecules, affecting parameters such as water solubility, lipophilicity, and chemical stability.

In environmental chemistry, this compound has gained recognition as a significant pollutant associated with pulp and paper mill effluents. The compound's formation during chlorine bleaching processes and its subsequent release into aquatic environments has made it a focus of environmental monitoring and remediation studies. Research has demonstrated that chlorinated dehydroabietic acids are very toxic to fish, making their destruction an important function of biological treatment systems for pulp and paper mill effluents. The compound's environmental persistence and bioaccumulation potential have been subjects of extensive investigation, with studies showing that this compound exhibits resistance to biodegradation compared to its non-chlorinated parent compound.

Biological significance research has revealed that this compound affects microbial communities and biodegradation processes in distinct ways. Studies examining bacterial metabolism of chlorinated dehydroabietic acids have shown that while some bacterial strains can utilize monochlorinated derivatives as carbon sources, none of the tested strains could utilize this compound for growth. This finding has important implications for the design of biological treatment systems and understanding the environmental fate of this compound. Research has further demonstrated that bacterial degradation of chlorinated resin acids is an inducible process requiring de novo protein synthesis, with tetracycline inhibition studies confirming the requirement for new enzyme production to initiate degradation pathways.

The compound's significance extends to analytical chemistry, where it serves as a target analyte for developing and validating analytical methods for environmental monitoring. Its inclusion in standard reference materials and its use as a marker compound for pulp mill contamination have established it as an important analytical standard. Research has shown that this compound can be effectively analyzed using selected ion monitoring gas chromatography-mass spectrometry techniques, with detection limits suitable for environmental monitoring applications.

In the broader context of chemical biology, this compound represents an important example of how anthropogenic chemical modifications can create new molecular entities with distinct biological activities. The compound's interaction with biological systems differs significantly from its parent compound, demonstrating how halogenation can serve as a chemical tool for modifying biological activity. This principle has implications for drug design and the development of bioactive compounds derived from natural product scaffolds.

Propriétés

IUPAC Name |

(1R,4aS,10aR)-6,8-dichloro-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26Cl2O2/c1-11(2)16-14(21)10-13-12(17(16)22)6-7-15-19(13,3)8-5-9-20(15,4)18(23)24/h10-11,15H,5-9H2,1-4H3,(H,23,24)/t15-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQWIQSTFSBVMQ-CDHQVMDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1Cl)CCC3C2(CCCC3(C)C(=O)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1Cl)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858815 | |

| Record name | 12,14-Dichlorodehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65281-77-8 | |

| Record name | 12,14-Dichlorodehydroabietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065281778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12,14-Dichlorodehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Solvent Extraction from Aqueous Matrices

Isolating 12,14-Cl₂DHA from environmental or industrial samples requires multi-step liquid-liquid extraction (LLE). The British Columbia Environmental Monitoring Protocol (PB-03) outlines a standardized method for resin acid extraction:

-

Sample Preparation : Adjust the pH of water samples to 6.5–7.5 using dilute sulfuric acid or sodium hydroxide to optimize extraction efficiency.

-

MTBE Extraction : Combine 250–500 mL of sample with methyl tert-butyl ether (MTBE) in a separatory funnel. Three sequential extractions with 100 mL MTBE each ensure >95% recovery.

-

Drying and Concentration : Filter the organic phase through anhydrous sodium sulfate to remove residual water, then concentrate the extract to 1–2 mL using rotary evaporation.

Florisil Cleanup for Complex Matrices

Co-extracted lipids and pigments are removed via Florisil column chromatography:

-

Pack a glass column with 10 g of 1% deactivated Florisil topped with sodium sulfate.

-

Elute non-polar interferents with 100 mL petroleum ether, then collect the target fraction using 2% ethyl acetate in petroleum ether.

Derivatization for Gas Chromatographic Analysis

Methylation with Diazomethane

Carboxylic acid groups in 12,14-Cl₂DHA are derivatized to methyl esters to enhance volatility for gas chromatography-mass spectrometry (GC/MS):

-

Reconstitution : Dissolve the dried extract in methanol.

-

Diazomethane Treatment : Add ethereal diazomethane until a persistent yellow color indicates excess reagent. After 30 minutes, evaporate residual diazomethane under nitrogen.

-

Quality Control : Monitor derivatization efficiency using surrogate standards (e.g., deuterated lauric acid).

Analytical Performance Metrics

The method detection limit (MDL) for 12,14-Cl₂DHA is 0.002 mg/L, with a linear calibration range of 0.005–1.0 mg/L. Recovery rates from spiked samples exceed 85% when using MTBE extraction coupled with Florisil cleanup.

| Parameter | Value | Source |

|---|---|---|

| MDL | 0.002 mg/L | |

| Recovery (MTBE + Florisil) | 85–92% | |

| GC/MS Retention Time | 14.2 min (HP-5MS column) |

Challenges in Synthetic Preparation

While industrial byproducts remain the primary source, laboratory synthesis of 12,14-Cl₂DHA is poorly documented. Analogous chlorinated resin acids are synthesized via electrophilic substitution using chlorine gas in dichloromethane at 0–5°C. However, regioselectivity challenges arise due to competing chlorination at alternate aromatic positions. Nuclear magnetic resonance (NMR) and high-resolution MS are critical for verifying substitution patterns in synthetic batches.

Environmental and Biological Implications

The preparation of 12,14-Cl₂DHA is inseparable from its environmental impact. Studies using mouse brain synaptoneurosomes demonstrate its potency as a GABA receptor antagonist (IC₅₀ = 16.4 μM), highlighting the need for stringent controls during industrial discharges. Advanced oxidation processes (e.g., ozonation) are being investigated to degrade chlorinated resin acids in wastewater, though 12,14-Cl₂DHA’s stability complete mineralization .

Analyse Des Réactions Chimiques

Types of Reactions: 12,14-Dichlorodehydroabietic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogen substitution reactions can occur with nucleophiles under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with functional groups like amines or thiols

Applications De Recherche Scientifique

12,14-Dichlorodehydroabietic acid has been extensively studied for its applications in various fields:

Chemistry: Used as a precursor in the synthesis of other bioactive compounds.

Biology: Studied for its effects on ion channels and neurotransmitter release.

Medicine: Investigated for its potential therapeutic applications in neurological disorders due to its activity on GABA A receptors and BK channels.

Industry: Utilized in the development of new materials and chemical intermediates

Mécanisme D'action

The primary mechanism of action of 12,14-Dichlorodehydroabietic acid involves its role as a BK channel opener. It enhances the activity of BK channels by increasing their sensitivity to calcium ions and membrane potential. This action is mediated through the BKα subunit, leading to increased potassium ion efflux and subsequent cellular effects. Additionally, it acts as a non-competitive antagonist of GABA A receptors, blocking GABA-dependent chloride entry and modulating neurotransmitter release .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The table below compares diCl-DHAA with dehydroabietic acid (DhA), 12-/14-chlorodehydroabietic acid (Cl-DhA), and abietic acid:

Structural Insights :

- Chlorination at C12 and C14 in diCl-DHAA increases steric hindrance and electronic effects, reducing microbial degradation .

- The dichloro substitution enhances interaction with BK channel α-subunits, unlike non-chlorinated DhA .

BK Channel Activation

diCl-DHAA is a potent BK channel opener with an EC₅₀ of 0.1 μM , outperforming other resin acids and synthetic openers like NS1619 . Comparative

Key Findings :

- diCl-DHAA enhances BK channel open probability by reducing long closed states , a mechanism distinct from β-subunit-targeting compounds .

- At 1 μM, diCl-DHAA increases cytosolic Ca²⁺ by 325 nM in trout synaptosomes, surpassing DhA (260 nM) and abietic acid (500 nM at 133 μM) .

Neurotoxicity and Environmental Impact

Environmental Persistence and Industrial Relevance

Environmental Impact :

- diCl-DHAA’s persistence in effluents necessitates stringent regulation in kraft mills, as it evades conventional biological treatment .

Activité Biologique

12,14-Dichlorodehydroabietic acid (12,14-Cl₂DHA) is a chlorinated resin acid derived from abietic acid, notable for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

The primary biological activities of 12,14-Cl₂DHA are attributed to its role as a calcium-activated potassium (BK) channel opener and a non-competitive antagonist of GABA A receptors:

- BK Channel Opener : 12,14-Cl₂DHA enhances the activity of BK channels by increasing their sensitivity to calcium ions and membrane potential. This leads to increased potassium ion efflux, which can influence various cellular processes such as neurotransmitter release and neuronal excitability.

- GABA A Receptor Antagonism : The compound inhibits GABA-dependent chloride entry in mammalian brain synaptoneurosomes. It does not affect the binding of certain ligands but irreversibly suppresses chloride currents evoked by GABA, indicating a significant modulatory effect on synaptic transmission .

Biological Activities and Applications

12,14-Cl₂DHA has been investigated for various applications across multiple fields:

- Neurological Disorders : Due to its effects on GABA A receptors and BK channels, it has potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety .

- Pain Management : Studies suggest that modulation of ion channels by 12,14-Cl₂DHA may provide insights into developing new analgesics targeting neuropathic pain pathways .

- Industrial Applications : It serves as a precursor in synthesizing other bioactive compounds and is utilized in developing new materials in chemical industries.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of 12,14-Cl₂DHA:

- Inhibition of GABA A Receptors : Research indicated that 12,14-Cl₂DHA reduces GABA-stimulated uptake of into mouse brain synaptoneurosomes, demonstrating its inhibitory effect on GABA receptor function. This was evidenced by a decrease in the availability of binding sites without altering the binding affinity for remaining sites .

- Electrophysiological Effects : In cultured rat cortical neurons, exposure to 12,14-Cl₂DHA resulted in enhanced excitatory postsynaptic currents (EPSCs) while blocking inhibitory postsynaptic currents (IPSCs). This suggests a complex interaction with synaptic transmission dynamics .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Key Synthesis Parameters

| Parameter | Conditions |

|---|---|

| Catalyst | FeCl₃-SiO₂ |

| Solvent | Dichloromethane |

| Temperature | 0°C |

| HPLC Column | Nucleosil C18 |

| Mobile Phase | Acetic acid:acetonitrile (30:70 or 40:60) |

Advanced: How does this compound modulate BK channel activity at the molecular level?

Answer:

The compound enhances BK channel open probability (Po) through:

- Ca²⁺ and Voltage Sensitivity : At 0.1–10 μM, it increases BKα subunit sensitivity to intracellular Ca²⁺ and shifts voltage dependence to lower potentials, showing inverse voltage dependence (greater potentiation at negative voltages) .

- Kinetic Mechanism : Single-channel recordings reveal reduced dwell time in long-closed states, favoring transitions to open states without altering single-channel conductance .

- Subunit Specificity : Activity is independent of the β1 subunit, confirming BKα as the primary target .

Contrast with GABA Effects : At higher concentrations (>10 μM), it acts as a non-competitive GABAA antagonist, blocking Cl⁻ influx in mammalian brain tissues .

Basic: What analytical techniques are employed to detect this compound in environmental samples?

Answer:

- HPLC-UV : Widely used for effluent analysis, with detection at 280 nm. Limits of quantification (LOQ) range from 0.02–0.1 μg/L in pulp mill effluents .

- Challenges : False negatives may occur due to matrix interference (e.g., lignin derivatives), necessitating pre-concentration steps like solid-phase extraction (SPE) .

Q. Table 2: Environmental Detection Data

| Source | Detection Rate | Concentration Range |

|---|---|---|

| Pulp Mill Effluent | 23–69% | 0–41 μg/L |

| Surface Water | Not detected | <LOQ (0.02 μg/L) |

Advanced: How can discrepancies in microbial degradation studies be resolved?

Answer:

- Strain-Specific Metabolism : Sphingomonas sp. DhA-33 degrades this compound only after induction, producing metabolites like 3-oxo-14-chlorodehydroabietin. In contrast, Ralstonia sp. BKME-6 shows limited activity .

- Methodological Adjustments : Pre-induction with chlorinated substrates and optimizing carbon co-sources (e.g., glucose) enhance degradation efficiency .

- Mineralization Metrics : Track ¹⁴C-labeled compound conversion to CO₂; strain DhA-33 achieves 32% mineralization, while BKME-6 reaches 43% .

Basic: What environmental impacts are associated with this compound?

Answer:

- Sources : Primarily from kraft pulp mill effluents, where it persists due to chlorination of resin acids .

- Toxicity : Acute fish toxicity (LC₅₀: 0.1–1 mg/L) and inhibition of microbial communities in aquatic ecosystems .

- Regulatory Status : Listed in EPA effluent guidelines but not detected in recent surface water surveys, suggesting improved wastewater treatment .

Advanced: What structural modifications enhance BK channel-opening efficacy?

Answer:

- Oxime Derivatives : Substitution at C18 with oxime or oxime ether groups increases potency by 10-fold compared to the parent compound. For example, this compound oxime shows EC₅₀ of 0.05 μM in BKα activation .

- Electrophysiological Validation : Whole-cell patch-clamp assays in HEK293 cells expressing BKα confirm enhanced Ca²⁺ sensitivity and prolonged channel opening .

Basic: What are the toxicological pathways of this compound?

Answer:

- Neurotoxicity : Blocks GABA-dependent Cl⁻ influx via non-competitive GABAA receptor antagonism, elevating cytosolic Ca²⁺ and triggering neurotransmitter release .

- Ecotoxicology : Induces oxidative stress in fish hepatocytes, disrupting mitochondrial membrane potential .

Advanced: How do experimental models reconcile dual mechanisms (BK activation vs. GABA antagonism)?

Answer:

- Concentration-Dependent Effects : At low concentrations (0.1–1 μM), BK channel activation dominates, offering cardioprotective effects. At >10 μM, GABA antagonism and Ca²⁺ overload prevail, explaining neurotoxic outcomes .

- Model Systems : Use BKα-transfected cells for channel studies and primary neuronal cultures for GABA assays to isolate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.